molecular formula C23H15FN2O3S3 B491504 (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine CAS No. 441289-67-4

(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine

Cat. No.: B491504
CAS No.: 441289-67-4
M. Wt: 482.6g/mol
InChI Key: HYCYPBNLEBQUOV-UHFFFAOYSA-N
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Description

(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is a complex organic compound that integrates multiple functional groups, including benzothiazole, naphthol, and sulfonyl amine

Mechanism of Action

Target of Action

The primary targets of benzothiazole-based compounds are often associated with their potent biological activities. For instance, some benzothiazole derivatives have shown significant anti-tubercular activity, with the target being DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The mode of action of benzothiazole-based compounds involves their interaction with these targets, leading to inhibition or modulation of the target’s function. For instance, in the case of anti-tubercular activity, the compound binds to the active site of the DprE1 enzyme, inhibiting its function and thus affecting the synthesis of the mycobacterial cell wall .

Biochemical Pathways

The affected biochemical pathways often relate to the function of the target. In the case of DprE1, the inhibition of this enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the inability of the bacteria to properly form its cell wall. This disruption can lead to the death of the bacteria, thus exhibiting the compound’s anti-tubercular activity .

Result of Action

The result of the compound’s action is often a consequence of its interaction with its target and the subsequent effects on the relevant biochemical pathways. For instance, the inhibition of the DprE1 enzyme leads to the disruption of the arabinogalactan biosynthesis pathway, resulting in the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine typically involves multi-step reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the naphthol moiety can undergo oxidation to form quinones under the influence of oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), manganese dioxide (MnO2)

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Bases: Pyridine, sodium hydroxide (NaOH)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

    Quinones: Formed from the oxidation of the hydroxyl group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Aromatics: Products of nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential applications as a fluorescent probe due to its benzothiazole moiety, which is known for its fluorescence properties. It can be used in imaging studies to track biological processes at the cellular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. The benzothiazole and sulfonyl groups are known to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of dyes and pigments due to its stable and vibrant color properties. It is also explored for use in electronic materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-chlorophenyl)sulfonyl]amine
  • (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-bromophenyl)sulfonyl]amine
  • (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-methylphenyl)sulfonyl]amine

Uniqueness

Compared to its analogs, (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent candidate for drug development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYPBNLEBQUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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